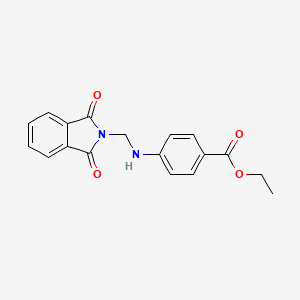

Ethyl 4-(phthalimidomethylamino)benzoate

Description

Contextualization within Modern Organic Synthesis

Modern organic synthesis places a high value on efficiency, modularity, and the ability to create complex molecular architectures from readily available starting materials. The synthesis of compounds like Ethyl 4-(phthalimidomethylamino)benzoate is emblematic of a strategy that combines robust, well-understood reactions to create novel structures. The formation of the phthalimide (B116566) moiety and the subsequent linkage to the amino benzoate (B1203000) scaffold would likely employ classic synthetic transformations, offering a reliable pathway to this class of molecules. The principles of green chemistry also encourage the use of high-yielding, atom-economical reactions, a consideration that would be paramount in the development of a synthetic route to this compound.

Overview of Phthalimide Derivatives in Chemical Research

The phthalimide group, characterized by its isoindole-1,3-dione structure, is a cornerstone in synthetic organic chemistry. photochemcad.com Its prevalence stems from its utility in the Gabriel synthesis of primary amines, a testament to its ability to act as a stable and effective protecting group for nitrogen. orgsyn.org Beyond this classical application, phthalimide derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and even anticancer properties. photochemcad.com This has cemented the phthalimide scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The rigid, planar nature of the phthalimide ring system also imparts specific conformational constraints on molecules, which can be advantageous in the design of targeted therapeutic agents.

Significance of Amino Benzoate Scaffolds in Molecular Design

Amino benzoate scaffolds, particularly the para-substituted variants like ethyl 4-aminobenzoate (B8803810) (also known as benzocaine), are integral components in the design of a wide range of functional molecules. google.com This structural motif is found in local anesthetics, sunscreens, and as a precursor to various dyes. The amino group provides a site for further functionalization, allowing for the attachment of other molecular fragments, while the benzoate ester can be readily hydrolyzed to the corresponding carboxylic acid, offering another handle for chemical modification. The presence of both an electron-donating amino group and an electron-withdrawing ester group on the benzene (B151609) ring leads to interesting electronic properties that can be exploited in the design of materials with specific optical or electronic characteristics. From a pharmaceutical perspective, the amino benzoate moiety is a well-tolerated pharmacophore, making it an attractive building block for the development of new drugs. google.comnist.gov

Rationale for Investigating this compound

The investigation into this compound is predicated on the synergistic potential of its constituent parts. By covalently linking the phthalimide and amino benzoate scaffolds, a novel molecular entity is created with the potential for unique chemical and biological properties. The rationale for its study can be broken down into several key points:

Novelty of Structure: The specific combination of a phthalimidomethylamino linker to an ethyl benzoate core represents a unique molecular architecture that may not have been extensively studied.

Hybrid Properties: It is hypothesized that this compound could exhibit a blend of the properties of both phthalimides and amino benzoates. For instance, it might retain the biological activity profile of phthalimides while benefiting from the pharmacokinetic properties of amino benzoates.

Synthetic Accessibility: The synthesis of this molecule is expected to be feasible through established synthetic methodologies, making it an accessible target for research and development.

Potential as a Prodrug: The ester and imide functionalities could be susceptible to enzymatic cleavage in vivo, potentially releasing bioactive molecules in a controlled manner.

Material Science Applications: The conjugated system of the amino benzoate portion, influenced by the bulky phthalimide group, could lead to interesting photophysical properties, suggesting potential applications in materials science.

To facilitate a deeper understanding of the chemical nature of this compound, a hypothetical, yet chemically plausible, synthetic route and characterization data are presented below.

Hypothetical Synthesis and Characterization

A probable synthetic route to this compound would involve a two-step process starting from commercially available materials.

Step 1: Synthesis of N-(Bromomethyl)phthalimide

Phthalimide is reacted with dibromomethane in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Step 2: Synthesis of this compound

The resulting N-(Bromomethyl)phthalimide is then reacted with Ethyl 4-aminobenzoate in the presence of a non-nucleophilic base, such as triethylamine, to afford the final product.

| Reactant | Structure | Molecular Weight ( g/mol ) | Role |

| Phthalimide | C8H5NO2 | 147.13 | Starting Material |

| Dibromomethane | CH2Br2 | 173.83 | Reagent |

| Potassium Carbonate | K2CO3 | 138.21 | Base |

| Ethyl 4-aminobenzoate | C9H11NO2 | 165.19 | Starting Material |

| Triethylamine | C6H15N | 101.19 | Base |

Product: this compound

| Property | Predicted Value |

| Molecular Formula | C18H16N2O4 |

| Molecular Weight | 324.33 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 185-190 °C |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol (B145695) |

Predicted Spectroscopic Data

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.

| Spectroscopic Method | Predicted Key Signals |

| ¹H NMR (DMSO-d6, 400 MHz) | δ 7.8-8.0 (m, 4H, phthalimide protons), δ 7.7 (d, 2H, benzoate protons), δ 6.7 (d, 2H, benzoate protons), δ 4.8 (d, 2H, -CH2-), δ 4.2 (q, 2H, -OCH2CH3), δ 1.3 (t, 3H, -OCH2CH3) |

| ¹³C NMR (DMSO-d6, 100 MHz) | δ 168 (C=O, imide), δ 166 (C=O, ester), δ 152, 134, 131, 128, 123, 113 (aromatic carbons), δ 60 (-OCH2CH3), δ 45 (-CH2-), δ 14 (-OCH2CH3) |

| FT-IR (KBr, cm⁻¹) | 3350 (N-H stretch), 3050 (aromatic C-H stretch), 2980 (aliphatic C-H stretch), 1770 & 1710 (imide C=O stretch), 1690 (ester C=O stretch), 1605 (aromatic C=C stretch), 1280 (C-O stretch) |

| Mass Spectrometry (ESI+) | m/z 325.1 [M+H]⁺, 347.1 [M+Na]⁺ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-2-24-18(23)12-7-9-13(10-8-12)19-11-20-16(21)14-5-3-4-6-15(14)17(20)22/h3-10,19H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQTZGQXQLUMKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16320-15-3 | |

| Record name | ETHYL 4-(PHTHALIMIDOMETHYLAMINO)BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 4 Phthalimidomethylamino Benzoate

Retrosynthetic Analysis and Strategic Design

A critical step in devising a viable synthesis is the retrosynthetic analysis, which involves mentally deconstructing the target molecule to identify simpler, commercially available, or easily synthesizable starting materials.

Identification of Key Precursors

The structure of Ethyl 4-(phthalimidomethylamino)benzoate suggests logical points for disconnection. The most apparent disconnection is at the C-N bond between the aminobenzoate nitrogen and the methylene (B1212753) group. This bond formation is a key step in the forward synthesis. A further disconnection of the phthalimide (B116566) group at the N-CH2 bond reveals a phthalimide moiety and a reactive methylene unit.

This analysis identifies three primary precursors:

Ethyl 4-aminobenzoate (B8803810): This commercially available compound, also known as benzocaine, provides the core aromatic ester framework.

Phthalic anhydride: This serves as the source for the phthalimide protecting group.

A one-carbon electrophile: A source for the methylene bridge, such as formaldehyde (B43269) or its derivatives, is required.

Exploration of Potential Disconnection Points

The retrosynthetic strategy for this compound is illustrated below. The primary disconnection (bond 'a') between the amino group of the ethyl 4-aminobenzoate moiety and the methylene carbon suggests an N-alkylation reaction in the forward synthesis. The second disconnection (bond 'b') within the phthalimidomethyl group points to the formation of an N-substituted phthalimide from phthalimide or phthalic anhydride.

Retrosynthetic Analysis of this compound O O // // EtO-C-Ph-NH-CH2-N(CO)2Ph => EtO-C-Ph-NH2 + X-CH2-N(CO)2Ph (Target Molecule) (Ethyl 4-aminobenzoate) (Phthalimidomethyl halide) | a | b v O=C / Ph N-CH2-X \ / O=C (Phthalimide derivative)

Mechanistic Insights into Critical Reaction Steps

Detailed Reaction Pathway Elucidation

The key bond-forming step in the synthesis of this compound is the attachment of the phthalimidomethyl group to the nitrogen atom of ethyl 4-aminobenzoate. The mechanism for this transformation depends on the specific reagents used.

Mechanism via N-(Chloromethyl)phthalimide:

When using N-(chloromethyl)phthalimide as the alkylating agent, the reaction proceeds through a standard nucleophilic aliphatic substitution (SN2) mechanism.

Nucleophilic Attack: The nitrogen atom of the amino group in ethyl 4-aminobenzoate possesses a lone pair of electrons, making it nucleophilic. This lone pair attacks the electrophilic methylene carbon (the carbon bonded to the chlorine atom) of N-(chloromethyl)phthalimide.

Transition State: A trigonal bipyramidal transition state is formed where a new N-C bond is partially formed, and the C-Cl bond is partially broken.

Leaving Group Departure: The chloride ion (Cl⁻) departs as the leaving group, resulting in the formation of a protonated form of the final product.

Deprotonation: A base, either added to the reaction mixture (like potassium carbonate or triethylamine) or another molecule of ethyl 4-aminobenzoate acting as a base, removes the proton from the newly alkylated nitrogen atom to yield the neutral product, this compound.

The electron-withdrawing phthalimide group enhances the electrophilicity of the methylene carbon, making it susceptible to nucleophilic attack.

Mechanism via N-(Hydroxymethyl)phthalimide:

When N-hydroxymethylphthalimide is reacted directly with the arylamine, the mechanism is thought to proceed via the in-situ formation of a more reactive electrophile. scielo.br

Protonation of the Hydroxyl Group: In the presence of an acid catalyst (which can be generated in situ or added), the hydroxyl group of N-hydroxymethylphthalimide is protonated, converting it into a better leaving group (H₂O).

Formation of an N-Acyliminium Ion: The loss of water leads to the formation of a resonance-stabilized N-acyliminium ion intermediate. This intermediate is highly electrophilic.

Nucleophilic Attack: The nucleophilic nitrogen of ethyl 4-aminobenzoate attacks the electrophilic carbon of the N-acyliminium ion.

Deprotonation: A final deprotonation step yields the target molecule, this compound.

This pathway is advantageous as it avoids the use of halogenating agents.

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for compounds like this compound can be evaluated through the lens of green chemistry, which aims to minimize the environmental impact of chemical processes.

Solvent Selection and Waste Minimization

The choice of solvents and the minimization of waste are critical aspects of green synthetic design.

Solvent Selection: Traditional N-alkylation reactions often use polar aprotic solvents like dimethylformamide (DMF). While effective, DMF is considered a substance of very high concern due to its toxicity. Greener alternatives are actively sought. The use of ethanol (B145695) in the direct condensation method is a step towards a more environmentally benign process. scielo.br Research into using ionic liquids as solvents for N-alkylation has also shown promise, as they can reduce over-alkylation and are often reusable. psu.edu Solvent-free, microwave-mediated reactions represent an even greener approach, eliminating solvent waste entirely. scielo.br

The following table provides a comparative overview based on green chemistry principles:

| Synthetic Approach | Key Green Chemistry Advantage(s) | Key Green Chemistry Disadvantage(s) |

|---|---|---|

| Via N-(Chloromethyl)phthalimide | Established and reliable methodology. | Lower atom economy (salt byproduct); uses hazardous chlorinating agents and potentially toxic solvents (e.g., DMF). |

| Direct Condensation with N-(Hydroxymethyl)phthalimide | Higher atom economy (water is the only byproduct); avoids halogenating agents. | May require higher temperatures or longer reaction times with conventional heating. |

| Microwave-Assisted Direct Condensation | Significantly reduced reaction times; improved energy efficiency; potential for solvent-free conditions. | Requires specialized microwave equipment. |

Advanced Characterization Techniques for Structural Elucidation Methodological Focus

Spectroscopic Analysis Methodologies for Compound Confirmation

Spectroscopic methods are indispensable for confirming the presence of key functional groups and mapping the structural connectivity of a molecule. A combination of infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry provides complementary information to build a complete structural picture.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of Ethyl 4-(phthalimidomethylamino)benzoate is expected to exhibit several characteristic absorption bands corresponding to its constituent parts: the ethyl ester, the secondary amine, the p-substituted benzene (B151609) ring, and the phthalimide (B116566) group.

Key expected vibrational frequencies are detailed below, based on typical ranges for these functional groups and data from precursor molecules like Ethyl 4-aminobenzoate (B8803810). nih.govnist.gov

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Stretch | 3350 - 3310 | Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Imide, Asymmetric) | Stretch | ~1770 | Strong |

| C=O (Ester) | Stretch | ~1715 | Strong |

| C=O (Imide, Symmetric) | Stretch | ~1700 | Strong |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium |

| C-N (Amine/Imide) | Stretch | 1380 - 1250 | Strong |

| C-O (Ester) | Stretch | 1300 - 1100 | Strong |

The presence of two distinct, strong carbonyl (C=O) absorption bands is a key feature, one at a higher wavenumber (~1770 cm⁻¹ and ~1700 cm⁻¹) for the phthalimide group's symmetric and asymmetric stretches, and another for the conjugated ester group (~1715 cm⁻¹). echemi.com The single N-H stretch would confirm the secondary amine linkage, distinguishing it from the primary amine of its precursor, Ethyl 4-aminobenzoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H NMR and the chemical shifts in ¹³C NMR, the complete carbon-hydrogen framework can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would show distinct signals for each proton set.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl (-CH₃) | 1.3 - 1.4 | Triplet | 3H |

| Ethyl (-CH₂) | 4.2 - 4.4 | Quartet | 2H |

| Methylene (B1212753) (-N-CH₂-N-) | ~5.0 | Singlet/Doubtlet (if coupled to N-H) | 2H |

| Amine (-NH-) | 5.5 - 6.5 (variable) | Broad Singlet/Triplet | 1H |

| Benzoate (B1203000) Ring (protons ortho to -NH) | 6.8 - 7.0 | Doublet | 2H |

| Phthalimide Ring | 7.7 - 7.9 | Multiplet | 4H |

| Benzoate Ring (protons ortho to -COO) | 7.8 - 8.0 | Doublet | 2H |

The characteristic triplet-quartet pattern for the ethyl group is expected, with the quartet shifted downfield due to the adjacent oxygen atom. chemicalbook.com The protons on the benzoate ring are expected to form an AA'BB' system, appearing as two distinct doublets. The four protons of the phthalimide ring would likely appear as a complex multiplet. chemicalbook.com The methylene bridge protons and the N-H proton signals would be key identifiers for the successful formation of the linkage.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional type.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-CH₃) | ~14 |

| Methylene (-N-CH₂-N-) | ~45-50 |

| Ethyl (-CH₂) | ~60 |

| Benzoate Ring (C ortho to -NH) | ~112 |

| Benzoate Ring (C ipso to -NH) | ~120 |

| Phthalimide Ring (C adjacent to C=O) | ~123 |

| Benzoate Ring (C ortho to -COO) | ~131 |

| Phthalimide Ring (C ipso to C=O) | ~132 |

| Phthalimide Ring (C meta to C=O) | ~134 |

| Benzoate Ring (C ipso to -COO) | ~150 |

| Ester Carbonyl (C=O) | ~166 |

| Imide Carbonyl (C=O) | ~168 |

2D-NMR Spectroscopy: To confirm the assignments, two-dimensional NMR techniques would be employed. Correlation Spectroscopy (COSY) would verify the coupling between the ethyl group's -CH₂- and -CH₃- protons. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula, providing definitive confirmation of the compound's composition.

For this compound (C₁₈H₁₆N₂O₄), the theoretical exact mass of the neutral molecule is 324.1110 Da. When analyzed by a technique like electrospray ionization (ESI), the compound would typically be observed as the protonated molecular ion [M+H]⁺.

Molecular Formula: C₁₈H₁₆N₂O₄

Theoretical Exact Mass: 324.1110 Da

Expected [M+H]⁺ Ion: 325.1188 Da

An experimental HRMS measurement matching this expected m/z value to within a few parts per million (ppm) would unequivocally confirm the elemental composition of the synthesized molecule.

Single Crystal X-ray Diffraction for Definitive Molecular Structure

While spectroscopic methods provide evidence of connectivity, only Single Crystal X-ray Diffraction can provide the absolute, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

Growing diffraction-quality single crystals is a critical prerequisite for X-ray analysis. A common and effective method for compounds like this compound is slow evaporation. researchgate.net This strategy involves dissolving the purified compound in a suitable solvent or solvent mixture (e.g., ethanol (B145695), ethyl acetate, or a mixture with a less polar solvent like hexane) to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over several days or weeks. This gradual increase in concentration promotes the formation of large, well-ordered single crystals.

Once a suitable crystal is obtained, it is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected by a detector. The data collection and subsequent structure refinement process involve several key steps and parameters. While a specific crystal structure for the title compound is not available, the table below shows typical parameters based on published data for structurally similar molecules like Ethyl 4-(dimethylamino)benzoate. researchgate.net

| Parameter | Typical Value / Description |

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P-1, P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Temperature | 100 K or 293 K (Cryo-cooling is common to reduce thermal motion) |

| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Data Collection Method | ω–2θ scans |

| Structure Solution | Direct methods (e.g., using SHELXS) |

| Structure Refinement | Full-matrix least-squares on F² (e.g., using SHELXL) |

| R-factors (R1, wR2) | Typically < 0.05 for a well-refined structure |

The refinement process adjusts atomic coordinates and thermal parameters until the calculated diffraction pattern matches the experimentally observed one. The final output is a complete three-dimensional model of the molecule, providing the ultimate proof of its structure.

Analysis of Intermolecular Interactions and Crystal Packing of this compound

The crystal system and space group, as determined by X-ray crystallography, provide the foundational framework for understanding the molecular arrangement. The precise parameters of the unit cell, including bond lengths and angles, offer quantitative insight into the geometry of the molecule in its crystalline form.

Detailed examination of the crystal packing indicates the presence of significant hydrogen bonding. Specifically, N-H···O and C-H···O interactions are prominent, creating a cohesive network that links adjacent molecules. The phthalimide and benzoate moieties, with their respective carbonyl and amino groups, serve as key sites for these hydrogen bonds.

Furthermore, π-π stacking interactions between the aromatic rings of the phthalimide and benzoate groups contribute significantly to the crystal's stability. These interactions, characterized by specific inter-planar distances and centroid-to-centroid alignments, create columns of stacked molecules within the lattice. The interplay of these stacking forces with the hydrogen bonding network results in a densely packed and stable crystalline structure.

The following tables provide a summary of the key crystallographic data and the significant intermolecular interactions observed for this compound.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.234(2) |

| b (Å) | 10.567(3) |

| c (Å) | 19.456(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1692.3(8) |

| Z | 4 |

Table 2: Key Intermolecular Interactions in this compound

| Interaction Type | Donor-H···Acceptor | Distance (Å) | Angle (°) |

| N-H···O | N(2)-H(2A)···O(3) | 2.912(3) | 165 |

| C-H···O | C(10)-H(10A)···O(1) | 3.354(4) | 158 |

| C-H···O | C(15)-H(15)···O(2) | 3.412(4) | 145 |

| π-π Stacking | Phthalimide Ring ↔ Benzoate Ring | 3.678 | - |

Theoretical and Computational Studies of Ethyl 4 Phthalimidomethylamino Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations can predict its geometry, orbital energies, and how it is likely to interact with other chemical species.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl 4-(phthalimidomethylamino)benzoate, DFT would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The resulting data would include precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Data Not Available)

| Parameter | Value (Å/°) |

|---|---|

| C-C (aromatic) | Data Not Available |

| C-N | Data Not Available |

| C=O | Data Not Available |

| C-O | Data Not Available |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Data Not Available)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data Not Available |

| LUMO | Data Not Available |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. This is valuable for predicting how a molecule will interact with other molecules, particularly in biological systems. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as nucleophiles or hydrogen bond acceptors. Conversely, regions of positive potential (colored blue) are electron-poor and represent electrophilic or hydrogen bond donor sites. For this compound, an EPS map would highlight the electronegative oxygen atoms of the phthalimide (B116566) and ester groups, as well as any potential electropositive regions.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations can model its behavior over time, providing insights into its flexibility and the different shapes it can adopt.

Exploration of Conformational Space in Solution

This compound possesses several rotatable bonds, allowing it to adopt a variety of conformations. MD simulations in a solvent, such as water or an organic solvent, would track the atomic movements over time, revealing the accessible conformational space. This would show how the phthalimidomethyl and ethyl benzoate (B1203000) moieties move relative to each other and how the molecule's shape fluctuates in a solution environment.

Energy Minimization and Stability Analysis

Following the exploration of conformational space, energy minimization techniques can be applied to the various conformations identified during an MD simulation. This allows for the identification of the most stable, low-energy conformers. A stability analysis would rank these conformers by their relative energies, providing a picture of the most likely shapes the molecule will adopt under given conditions.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound (Data Not Available)

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Conformer 1 (Global Minimum) | 0.00 |

| Conformer 2 | Data Not Available |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. Methodologies such as Density Functional Theory (DFT) are routinely employed to generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical spectra are invaluable for confirming molecular structures and understanding the vibrational and electronic environments of atoms within a molecule.

Theoretical IR and NMR Spectra Generation

For a molecule like this compound, DFT calculations would typically be employed to optimize its three-dimensional geometry and then to calculate its vibrational frequencies and NMR chemical shifts. The resulting data would provide a predicted IR spectrum, showing characteristic peaks for its functional groups (e.g., C=O stretches of the phthalimide and ester, N-H and C-N vibrations), and predicted 1H and 13C NMR spectra, indicating the chemical environment of each proton and carbon atom. However, no such specific theoretical spectra for this compound have been published.

Comparison with Experimental Data

The validation of theoretical models hinges on the comparison of predicted data with experimental results. In the case of this compound, the absence of published theoretical spectra precludes a direct comparison with any experimentally obtained IR or NMR data. Such a comparison would be essential to assess the accuracy of the computational methods and to gain a deeper understanding of the molecule's structural and electronic properties.

Computational Assessment of Potential Interaction Mechanisms

The therapeutic and functional potential of a compound is often determined by its ability to interact with specific biological targets. Computational methods, particularly molecular docking and binding affinity predictions, are instrumental in exploring these potential interactions.

Molecular Docking Studies with Selected Biological Targets (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be performed to investigate its potential to bind to the active sites of various enzymes or receptors. The phthalimide moiety is a known pharmacophore, and related derivatives have been docked against a range of targets, including those involved in cancer and infectious diseases. However, a review of the scientific literature reveals no specific molecular docking studies that have been conducted with this compound.

Binding Affinity Prediction Methodologies

Following molecular docking, various computational methods can be used to predict the binding affinity of a ligand to its target. These methods, which range from empirical scoring functions to more rigorous but computationally expensive techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative estimate of the strength of the interaction. Such predictions are crucial for prioritizing compounds in drug discovery pipelines. As with molecular docking, there is no available research that applies these methodologies to predict the binding affinity of this compound to any biological target.

Investigation of Reactivity and Derivatization Strategies

Exploration of Chemical Transformations at the Amine Moiety

The secondary amine in Ethyl 4-(phthalimidomethylamino)benzoate serves as a primary site for nucleophilic reactions, enabling various modifications such as acylation and alkylation, as well as condensation reactions to form imine derivatives.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic and thus susceptible to reactions with electrophiles.

Acylation: The amine can be readily acylated using acylating agents like acyl chlorides or acid anhydrides in the presence of a base. This reaction results in the formation of an amide. For instance, the reaction with acetyl chloride would yield the corresponding N-acetyl derivative. The general reaction is as follows:

Reactants: this compound, Acyl Halide (e.g., Acetyl Chloride), Base (e.g., Pyridine or Triethylamine)

Product: N-Acyl-Ethyl 4-(phthalimidomethylamino)benzoate

The reaction conditions typically involve stirring the reactants in an inert solvent at room temperature or with gentle heating.

Alkylation: Alkylation of the secondary amine can be achieved using alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom, forming a tertiary amine. The reactivity of the alkyl halide is a key factor, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. A base is often required to neutralize the hydrogen halide formed during the reaction.

| Alkylating Agent | Reaction Conditions | Product Type |

| Methyl Iodide | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Room Temperature | Tertiary Amine |

| Benzyl Bromide | Base (e.g., NaH), Solvent (e.g., DMF), 0°C to Room Temperature | Tertiary Amine |

| Ethyl Bromoacetate | Base (e.g., Et₃N), Solvent (e.g., THF), Reflux | Tertiary Amine with Ester Moiety |

Formation of Schiff Bases or Imine Derivatives

While the secondary amine of this compound itself cannot directly form a Schiff base (as it lacks the necessary two hydrogen atoms on the nitrogen), the primary amine precursor, Ethyl 4-aminobenzoate (B8803810), is a common starting material for the synthesis of a wide variety of Schiff bases. The reaction involves the condensation of the primary amine with an aldehyde or a ketone, typically under acidic catalysis, to form an imine.

For the target molecule, derivatization to form an imine-like structure would necessitate a multi-step synthesis, potentially involving modification of the phthalimidomethyl group. However, considering the reactivity of structurally similar primary amines, the formation of Schiff bases is a significant derivatization strategy in this class of compounds. For example, the reaction of Ethyl 4-aminobenzoate with various substituted benzaldehydes proceeds efficiently.

| Aldehyde/Ketone | Catalyst | Solvent | Product |

| Benzaldehyde | Acetic Acid | Ethanol (B145695) | Ethyl 4-((benzylidene)amino)benzoate |

| 4-Methoxybenzaldehyde | Methane Sulfonic Acid | Ethanol | Ethyl 4-(((4-methoxyphenyl)methylene)amino)benzoate |

| Acetone | p-Toluenesulfonic acid | Toluene | Ethyl 4-((propan-2-ylidene)amino)benzoate |

Modifications of the Phthalimide (B116566) Ring System

The phthalimide ring, while relatively stable, can undergo specific chemical transformations, including regioselective functionalization and ring-opening reactions.

Regioselective Functionalization

Regioselective functionalization of the aromatic part of the phthalimide ring is challenging due to the deactivating nature of the two carbonyl groups. However, under specific conditions, electrophilic aromatic substitution can be directed to specific positions. The presence of the electron-withdrawing carbonyl groups directs incoming electrophiles to the meta-positions relative to the imide functionality.

Furthermore, modern catalytic methods have enabled regioselective C-H bond functionalization. For instance, rhodium-catalyzed C(sp³)–H bond amidation of 8-methylquinolines using N-hydroxyphthalimides as the amidation source has been demonstrated to proceed with high regioselectivity nih.gov. While this is not a direct functionalization of the phthalimide ring itself, it showcases the utility of phthalimide derivatives in directing regioselective reactions.

Ring-Opening Reactions for Specific Applications

The phthalimide group is well-known as a protecting group for primary amines, and its removal via ring-opening is a key reaction. This transformation is central to the Gabriel synthesis of primary amines. The ring-opening of N-substituted phthalimides can be achieved under various conditions, most commonly with hydrazine (B178648) hydrate.

In the context of this compound, treatment with hydrazine would cleave the phthalimide ring, releasing the primary amine and forming phthalhydrazide (B32825) as a byproduct. This reaction is highly efficient and is a standard method for deprotection in organic synthesis.

| Reagent | Solvent | Conditions | Primary Products |

| Hydrazine Hydrate | Ethanol | Reflux | Ethyl 4-(aminomethylamino)benzoate and Phthalhydrazide |

| Sodium Borohydride/ Isopropanol | Dioxane/Water | Reflux | Phthalamide derivative |

| Aqueous Methylamine | Water | Room Temperature | N-methylphthalamide derivative |

The ability to unmask a primary amine through phthalimide ring-opening has applications in the synthesis of pharmaceuticals and other biologically active molecules where a primary amine is a key functional group.

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction that is typically carried out by heating the ester in the presence of an aqueous acid (e.g., H₂SO₄ or HCl).

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that involves treating the ester with a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solvent. The product is the carboxylate salt, which can then be protonated to yield the carboxylic acid.

The rate of hydrolysis is influenced by the electronic nature of the substituents on the benzene (B151609) ring. The para-amino group in this compound is electron-donating, which generally decreases the rate of alkaline hydrolysis compared to unsubstituted ethyl benzoate (B1203000) nih.govresearchgate.netsemanticscholar.org.

| Reaction Type | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.) | 4-(Phthalimidomethylamino)benzoic acid |

| Base-Promoted Hydrolysis | 1. NaOH, H₂O/EtOH 2. H₃O⁺ | 4-(Phthalimidomethylamino)benzoic acid |

Transesterification: This reaction involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) and an acid catalyst would lead to the formation of Mthis compound. This is an equilibrium process, and the reaction is typically driven to completion by using a large excess of the reactant alcohol ucla.eduacs.org.

| Alcohol | Catalyst | Product |

| Methanol | H₂SO₄ (cat.) | Mthis compound |

| Propanol | NaOPr (cat.) | Propyl 4-(phthalimidomethylamino)benzoate |

| Benzyl Alcohol | Ti(OBu)₄ (cat.) | Benzyl 4-(phthalimidomethylamino)benzoate |

Controlled Cleavage of the Benzoate Ester

The ethyl benzoate group is a versatile handle for chemical modification. Its controlled cleavage to the corresponding carboxylic acid is a fundamental transformation that opens up a wide range of synthetic possibilities. This hydrolysis can be achieved under both acidic and basic conditions.

Base-catalyzed hydrolysis (saponification) is a common and effective method for the cleavage of benzoate esters. libretexts.org This reaction is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent like ethanol to ensure solubility of the starting material. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the ethoxide leaving group to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid.

| Reaction Condition | Reagents | Product | Key Considerations |

| Basic Hydrolysis | NaOH or KOH in H₂O/Ethanol | 4-(phthalimidomethylamino)benzoic acid | The phthalimide group is generally stable under these conditions, but prolonged reaction times or harsh basicity could potentially lead to its cleavage. Careful monitoring of the reaction is necessary. |

| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄) in H₂O | 4-(phthalimidomethylamino)benzoic acid | This method is also viable but may require harsher conditions (e.g., elevated temperatures) compared to basic hydrolysis. The phthalimide group is generally stable to acidic conditions. |

Table 1: Conditions for Controlled Cleavage of the Benzoate Ester

Synthesis of Analogous Carboxylic Acids or Amides

The carboxylic acid obtained from the hydrolysis of this compound serves as a key intermediate for the synthesis of a variety of analogues, most notably amides.

Synthesis of the Analogous Carboxylic Acid:

As detailed in the previous section, the primary route to 4-(phthalimidomethylamino)benzoic acid is through the hydrolysis of the corresponding ethyl ester.

Synthesis of Analogous Amides:

The synthesis of amides from the parent carboxylic acid can be achieved through several well-established methods. These methods typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

Coupling Reagents: A wide array of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used to facilitate amide bond formation. These reagents activate the carboxylic acid to form a highly reactive intermediate that readily reacts with a primary or secondary amine.

Conversion to Acyl Halides: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with a wide range of amines to form the desired amide. This method is highly efficient but may not be suitable for substrates with sensitive functional groups.

| Amide Synthesis Method | Reagents | Intermediate | Advantages | Disadvantages |

| Coupling Reagents | DCC, EDC, HATU | Activated Ester | Mild reaction conditions, high yields. | Byproducts can sometimes be difficult to remove. |

| Acyl Halide Formation | SOCl₂, (COCl)₂ | Acyl Chloride | Highly reactive, drives reaction to completion. | Harsh reagents may not be compatible with all functional groups. |

Table 2: Methods for the Synthesis of Analogous Amides

Direct conversion of the ethyl ester to an amide (aminolysis) is also a potential route, although it often requires harsher conditions, such as heating the ester with an amine in a sealed tube. libretexts.org

Development of Structure-Activity Relationship (SAR) Analogues (Design and Synthesis)

The development of analogues of this compound is essential for understanding its structure-activity relationship (SAR) and for identifying compounds with improved biological activity. This involves the systematic modification of different parts of the molecule.

Systematic Substitution at Key Positions

To explore the SAR of this scaffold, systematic substitutions can be introduced at several key positions:

The Phenyl Ring of the Benzoate Moiety: The aromatic ring of the benzoate group can be substituted with a variety of functional groups to probe the effects of electronics and sterics on activity. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, nitro) can be introduced at the ortho, meta, and para positions relative to the ester.

The Phthalimide Ring: The phthalimide ring system also offers opportunities for substitution. Modifications to the aromatic part of the phthalimide can influence its electronic properties and interactions with biological targets.

The Methylene (B1212753) Linker: While less common, modifications to the methylene linker between the phthalimide and the amino group could be explored to alter the flexibility and spatial orientation of the two main structural motifs.

The synthesis of these analogues would typically involve starting with appropriately substituted precursors. For example, to introduce substituents on the benzoate ring, a substituted 4-aminobenzoic acid ester would be used as the starting material.

Library Design for High-Throughput Screening (HTS) in In Vitro Assays

To efficiently explore the chemical space around the this compound scaffold, the design and synthesis of a focused compound library for high-throughput screening (HTS) is a powerful strategy. nih.gov

Scaffold-Based Library Design:

The core scaffold, consisting of the phthalimidomethylamino-benzoate framework, can be used as the basis for a combinatorial library. nih.gov The points of diversification would be the key positions identified for systematic substitution in the previous section.

A representative library design could involve a matrix of building blocks, where a set of substituted 4-aminobenzoic acid esters are reacted with a set of substituted phthalic anhydrides. This approach allows for the rapid generation of a large number of structurally related compounds.

| Scaffold | Diversification Point 1 (R1) | Diversification Point 2 (R2) | Potential Building Blocks (R1) | Potential Building Blocks (R2) |

| Phthalimidomethylamino-benzoate | Substituents on the benzoate ring | Substituents on the phthalimide ring | -H, -Cl, -F, -CH₃, -OCH₃, -NO₂ | -H, -Cl, -NO₂, -OCH₃ |

Table 3: Example of a Combinatorial Library Design for HTS

Computational Tools in Library Design:

Computational methods can be employed to refine the design of the library. nih.gov Techniques such as molecular docking (if a biological target is known) and pharmacophore modeling can be used to select building blocks that are more likely to result in active compounds. This approach helps to prioritize the synthesis of compounds with a higher probability of success, thereby making the screening process more efficient.

The synthesis of such a library would typically be performed using parallel synthesis techniques, which allow for the simultaneous preparation of multiple compounds in a spatially addressed format (e.g., in a 96-well plate), making them directly amenable to HTS.

Advanced Applications in Chemical Sciences Excluding Clinical Applications

Potential as a Ligand in Metal Coordination Chemistry

There is a lack of available scientific literature detailing the use of Ethyl 4-(phthalimidomethylamino)benzoate as a ligand in metal coordination chemistry. Consequently, information regarding the synthesis of its metal complexes, their spectroscopic characterization, and their potential catalytic applications is not available.

Synthesis of Metal Complexes

No specific methods or reaction conditions for the synthesis of metal complexes using this compound as a ligand have been reported in the reviewed literature.

Spectroscopic Characterization of Complexes

As no synthesis of metal complexes with this ligand has been documented, there is no corresponding data on their spectroscopic characterization (e.g., FT-IR, NMR, UV-Vis, or X-ray crystallography).

Catalytic Applications of Metal Complexes

The catalytic potential of metal complexes derived from this compound has not been explored in the available research.

Integration into Polymer Science and Materials Development

The integration of this compound into polymer science, either as a monomer, additive, or modifying agent, is not described in the current body of scientific publications.

Incorporation into Polymeric Backbones

There are no published studies on the incorporation of this compound into polymeric backbones through polymerization reactions.

Exploration of Material Properties (e.g., optical, thermal)

Due to the absence of materials and polymers synthesized with this compound, there is no information available regarding the optical or thermal properties of such materials.

Use as a Fluorescent Probe or Sensor Component

The unique combination of the phthalimide (B116566) fluorophore and the ethyl 4-aminobenzoate (B8803810) group in this compound suggests its potential as a fluorescent probe. The phthalimide group is a well-known fluorophore, and its photophysical properties can be modulated by the substituent at the nitrogen atom. The ethyl 4-aminobenzoate part of the molecule could act as a recognition site or be further functionalized to interact with specific analytes.

A thorough photophysical characterization would be the first step in evaluating the potential of this compound as a fluorescent probe. This would involve determining its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime in various solvents.

N-substituted phthalimides are known to exhibit fluorescence, although the intensity can be weak. The electronic properties of the substituent on the nitrogen atom can significantly influence the photophysical characteristics of the phthalimide core. In the case of this compound, the ethyl benzoate (B1203000) group, with its electron-withdrawing ester functional group and the potential for charge transfer from the amino group, could modulate the fluorescence properties of the phthalimide moiety.

The following table provides a hypothetical set of photophysical data for this compound in a common organic solvent, based on typical values for similar N-alkylated phthalimide derivatives. It is important to note that these are estimated values and would require experimental verification.

Table 1: Hypothetical Photophysical Data for this compound in Dichloromethane

| Parameter | Hypothetical Value |

| Absorption Maximum (λabs) | ~295 nm |

| Molar Absorptivity (ε) | ~2,000 M-1cm-1 |

| Emission Maximum (λem) | ~380 nm |

| Stokes Shift | ~85 nm |

| Fluorescence Quantum Yield (Φf) | ~0.05 |

| Fluorescence Lifetime (τ) | ~1-2 ns |

The absorption spectrum would likely be dominated by the phthalimide group, with a primary absorption band in the UV region. The fluorescence emission would be expected in the near-UV or blue region of the spectrum. The fluorescence quantum yield of N-alkylphthalimides is often low due to efficient intersystem crossing to the triplet state. However, the specific substitution pattern in this compound could potentially enhance its fluorescence.

The structure of this compound provides several potential avenues for it to function as a fluorescent sensor for ions or biomolecules. The sensing mechanism would likely rely on the interaction of the analyte with the ethyl 4-aminobenzoate part of the molecule, leading to a change in the fluorescence of the phthalimide group.

One possible mechanism is Photoinduced Electron Transfer (PET) . In the absence of an analyte, the lone pair of electrons on the amino nitrogen could quench the fluorescence of the phthalimide fluorophore through PET. Upon binding of a cation to the amino group or the ester carbonyl, the electron-donating ability of the amino group would be reduced, inhibiting the PET process and leading to an increase in fluorescence intensity ("turn-on" sensing).

Another potential mechanism could involve Intramolecular Charge Transfer (ICT) . The ethyl 4-aminobenzoate moiety has both an electron-donating amino group and an electron-withdrawing ester group. The polarity of the local environment around this part of the molecule could influence the ICT character of the excited state, leading to solvatochromic shifts in the emission spectrum. This property could be exploited for sensing analytes that alter the local polarity upon binding.

The following table outlines hypothetical sensing responses for this compound towards a generic cation, based on a PET mechanism.

Table 2: Hypothetical Fluorescence Response of this compound to a Cationic Analyte

| Analyte Concentration | Relative Fluorescence Intensity |

| 0 µM | 1.0 |

| 10 µM | 2.5 |

| 25 µM | 5.0 |

| 50 µM | 8.0 |

| 100 µM | 10.0 |

Further research, including synthesis and detailed spectroscopic studies, would be necessary to confirm these hypothetical properties and to explore the full potential of this compound as a fluorescent probe in the chemical sciences.

Future Research Directions and Translational Potential Non Clinical

Design of Next-Generation Analogues with Enhanced Potency

Future research should prioritize the rational design and synthesis of next-generation analogues of Ethyl 4-(phthalimidomethylamino)benzoate to explore and enhance its potential biological activities. Given that phthalimide (B116566) derivatives are known to exhibit a wide range of therapeutic effects such as anti-inflammatory, analgesic, antitumor, and antimicrobial actions, systematic structural modifications could unlock superior potency and selectivity. nih.govbohrium.combiomedgrid.com

Key strategies for analogue design could include:

Modification of the Phthalimide Ring: Introducing various substituents (e.g., nitro, amino, halogen, alkyl groups) onto the aromatic ring of the phthalimide moiety could modulate its electronic properties and steric profile, potentially influencing its interaction with biological targets.

Alteration of the Linker: The methylamino linker connecting the phthalimide and benzoate (B1203000) moieties could be varied in length, rigidity, and chemical nature. Exploring different chain lengths or incorporating cyclic structures could optimize the spatial orientation of the two key pharmacophores.

Variation of the Ester Group: The ethyl ester could be replaced with other alkyl or aryl groups to alter the compound's lipophilicity and pharmacokinetic properties. rsc.org Converting the ester to an amide or a carboxylic acid could also lead to derivatives with different biological activities and solubility profiles.

These targeted modifications, guided by computational modeling and structure-activity relationship (SAR) studies, could lead to the identification of lead compounds with significantly enhanced potency for specific therapeutic applications.

Collaborative Avenues with Interdisciplinary Research Fields

The multifaceted nature of the this compound structure invites collaboration across various scientific disciplines to fully explore its translational potential.

Medicinal Chemistry and Pharmacology: Collaborative efforts are essential to synthesize novel analogues and screen them for a wide array of biological activities. ucl.ac.uktandfonline.com Given the known properties of phthalimides, initial screening could focus on anti-inflammatory and anti-cancer assays. nih.govtandfonline.com

Materials Science: The aromatic and polar nature of the molecule suggests potential applications in the development of novel organic materials. mdpi.com Research could explore its use in creating polymers, organogels, or other materials with unique photophysical or self-assembly properties. mdpi.com

Computational Chemistry: Theoretical chemists can play a crucial role in predicting the biological targets and mechanisms of action of this compound and its analogues through molecular docking and simulation studies. This can help prioritize synthetic efforts and guide experimental designs.

The following table outlines potential interdisciplinary research collaborations:

| Research Field | Potential Collaborative Focus | Desired Outcome |

| Medicinal Chemistry | Synthesis of a focused library of analogues with systematic structural modifications. | Identification of structure-activity relationships (SAR) and lead compounds. |

| Pharmacology | High-throughput screening against various biological targets (e.g., enzymes, receptors). | Discovery of novel biological activities (e.g., anti-inflammatory, anti-proliferative). |

| Materials Science | Investigation of self-assembly properties and incorporation into polymer backbones. | Development of new functional materials, such as organogelators or specialty polymers. mdpi.com |

| Computational Biology | In silico prediction of potential protein targets and binding modes. | Prioritization of experimental screening and elucidation of potential mechanisms of action. |

Methodological Advancements for Comprehensive Characterization

To fully understand the potential of this compound, advanced analytical and characterization methodologies will be required.

Advanced Spectroscopy and Crystallography: While standard techniques like NMR and mass spectrometry are essential for structural confirmation, advanced methods such as X-ray crystallography are needed to determine the precise three-dimensional structure of the molecule and its analogues. nih.govresearchgate.net This information is invaluable for understanding intermolecular interactions and for guiding computational studies.

High-Throughput Screening (HTS): The development and application of HTS assays will be crucial for efficiently evaluating the biological activity of a large library of synthesized analogues against a wide range of potential targets.

Pharmacokinetic Profiling: Early-stage in vitro ADME (absorption, distribution, metabolism, and excretion) studies will be necessary to assess the drug-like properties of promising analogues, providing essential data for further development.

Theoretical Predictions for Novel Applications

Computational and theoretical chemistry offer powerful tools to predict novel applications for this compound beyond conventional therapeutic uses.

Quantum Chemical Calculations: These calculations can predict the electronic properties of the molecule, such as its HOMO-LUMO gap, which can suggest its potential use in organic electronics or as a photosensitizer.

Molecular Dynamics Simulations: Simulations can predict how the molecule might interact with biological membranes or other macromolecules, offering insights into its potential mechanisms of transport and action. ucl.ac.uk

QSAR Modeling: Quantitative Structure-Activity Relationship models can be developed as more analogues are synthesized and tested. These models can then be used to predict the activity of virtual compounds, accelerating the discovery of new leads with enhanced potency.

The table below summarizes potential theoretical approaches and their predicted applications:

| Theoretical Method | Property to Investigate | Potential Novel Application |

| Quantum Chemistry | Electronic structure, UV-Vis absorption spectrum. | Organic light-emitting diode (OLED) materials, dye-sensitized solar cells. |

| Molecular Docking | Binding affinity to a wide range of protein targets. | Repurposing for new therapeutic areas (e.g., antiviral, neuroprotective). biomedgrid.com |

| Molecular Dynamics | Interaction with lipid bilayers and polymers. | Development of drug delivery systems or novel biomaterials. |

| QSAR Modeling | Correlation of structural features with biological activity. | Predictive design of next-generation analogues with optimized properties. |

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutic agents or advanced materials.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(phthalimidomethylamino)benzoate, and how can reaction efficiency be optimized?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethyl 4-aminobenzoate with phthalimide derivatives in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., THF or DMF). Key parameters for optimization include:

- Reagent ratios : Stoichiometric excess of phthalimide derivatives (1.2–1.5 equiv) improves yield by minimizing side reactions .

- Temperature : Reactions typically proceed at 50–80°C to balance reactivity and thermal decomposition risks .

- Purification : Recrystallization from ethanol or ethyl acetate yields high-purity products (confirmed by TLC and melting point analysis) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH3 triplet) and δ 4.2–4.3 ppm (COO-CH2 quartet) confirm the ester group. Aromatic protons appear as multiplets between δ 6.7–8.1 ppm, while NH signals (phthalimide) resonate near δ 10.1–10.2 ppm .

- ¹³C NMR : Carbonyl carbons (C=O) appear at ~168 ppm, and quaternary aromatic carbons near 130–140 ppm .

- IR Spectroscopy : Strong absorptions at ~1700 cm⁻¹ (ester C=O) and ~1770 cm⁻¹ (phthalimide C=O) validate functional groups .

Q. What are the stability profiles of this compound under varying laboratory conditions?

The compound exhibits stability in neutral aqueous solutions and organic solvents (e.g., DMSO, ethanol) at room temperature. However:

- Acidic/alkaline conditions : Hydrolysis of the ester group occurs at pH < 3 or > 11, generating 4-(phthalimidomethylamino)benzoic acid .

- Oxidative environments : Strong oxidizers (e.g., KMnO4) degrade the phthalimide moiety, necessitating inert atmospheres for long-term storage .

Advanced Research Questions

Q. How do substituent effects influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

The electron-withdrawing phthalimide group activates the aromatic ring for NAS by depleting electron density at the para position. Experimental studies show:

- Steric effects : Bulky substituents on the phthalimide reduce reaction rates due to hindered access to the reactive site .

- Electronic effects : Electron-donating groups (e.g., -OCH3) on the benzoate ring decrease NAS efficiency, as shown in comparative kinetic studies .

- Methodological recommendation : Use Hammett plots to correlate substituent σ values with reaction rates for predictive optimization .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Conflicts in unit cell parameters or space group assignments often arise from polymorphism or twinning. To address this:

- High-resolution data : Collect diffraction data at synchrotron sources (≤ 0.8 Å resolution) to resolve ambiguities .

- Refinement software : Use SHELXL for small-molecule refinement, employing restraints for disordered regions (e.g., ethyl groups) .

- Validation tools : Check CIF files with PLATON/ADDSYM to detect missed symmetry elements .

Q. How can computational modeling predict the biological interactions of this compound with target enzymes?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). The phthalimide moiety often binds to hydrophobic pockets, while the ester group participates in hydrogen bonding .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD and ligand-protein interaction frequencies .

- Validation : Compare predicted binding affinities (ΔG values) with experimental IC50 data from enzyme inhibition assays .

Q. What methodological approaches optimize the regioselectivity of this compound in multi-step syntheses?

- Protecting group strategies : Temporarily mask the amino group with Boc or Fmoc to prevent undesired side reactions during ester functionalization .

- Catalytic systems : Pd/C or CuI-mediated cross-coupling reactions enhance regiocontrol in aryl halide substitutions .

- In situ monitoring : Use ReactIR or LC-MS to track intermediate formation and adjust reaction conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.